YKL-04-085

Antiviral Dengue Virus Viral Translation

YKL-04-085 is the definitive tool compound for DENV2 antiviral research, engineered to eliminate kinase off-target activity (<20% inhibition across >460 kinases) while retaining potent viral translation inhibition (IC90=0.555 μM). It achieves an 87-fold improvement in microsomal stability (T1/2 104.3 min) over its progenitor QL47, enabling reproducible in vivo studies. For rigorous host-targeted antiviral screening, substituting YKL-04-085 with QL47 or other analogs introduces confounding kinase activity and invalidates mechanistic conclusions. Secure high-purity YKL-04-085 to ensure data integrity.

Molecular Formula C30H29N5O2
Molecular Weight 491.595
Cat. No. B1193873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYKL-04-085
SynonymsYKL-04-085;  YKL04-085;  YKL 04-085;  YKL-04085;  YKL04085;  YKL 04085.
Molecular FormulaC30H29N5O2
Molecular Weight491.595
Structural Identifiers
SMILESO=C1N(C2=CC(NC(/C=C/CN(C)C)=O)=C(C=C2)C)C3=C(C=CC4=CC=C(C5=CN(C)N=C5)C=C43)C=C1
InChIInChI=1S/C30H29N5O2/c1-20-7-13-25(17-27(20)32-28(36)6-5-15-33(2)3)35-29(37)14-12-22-10-8-21-9-11-23(16-26(21)30(22)35)24-18-31-34(4)19-24/h5-14,16-19H,15H2,1-4H3,(H,32,36)/b6-5+
InChIKeyJNHXDBIEQOIKLK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YKL-04-085 Antiviral Compound: Key Specifications, MOA, and Procurement Data


YKL-04-085 (CAS 2120356-29-6) is a synthetic small molecule antiviral agent, derived from a structure-activity relationship (SAR) optimization campaign of the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47 [1]. Characterized by its C30H29N5O2 formula and a molecular weight of 491.6 g/mol, it functions as a potent inhibitor of viral translation, with a primary focus on Dengue virus serotype 2 (DENV2) [1]. Notably, this compound was specifically engineered to be devoid of kinase activity while retaining and improving upon the antiviral properties of its predecessor [1]. It is available from multiple research chemical suppliers for laboratory use.

YKL-04-085 Procurement Rationale: Why This Specific Analog is Not Interchangeable


While YKL-04-085 shares a common chemical lineage with QL47 and other quinoline/benzoquinoline analogs, their functional profiles are not interchangeable for rigorous antiviral research. The parent compound, QL47, is a known covalent BTK inhibitor, introducing confounding off-target effects that complicate the interpretation of antiviral mechanisms [1]. The SAR campaign that produced YKL-04-085 was specifically designed to eliminate this kinase inhibition while simultaneously improving the compound's metabolic stability and pharmacokinetic profile [1]. Therefore, substituting YKL-04-085 with a cheaper or more readily available analog like QL47 would introduce a known, potent kinase inhibitory activity that YKL-04-085 lacks, potentially invalidating experiments focused on host-targeted antiviral mechanisms. The following quantitative evidence details the specific, measurable differences that underpin the unique scientific value of YKL-04-085.

YKL-04-085 Evidence-Based Guide: Head-to-Head Potency, Selectivity, and PK Data


YKL-04-085 Antiviral Potency: Direct Comparison of DENV2 Inhibition vs. QL47

YKL-04-085 retains the potent antiviral activity of its predecessor, QL47. In a direct head-to-head comparison, YKL-04-085 inhibited the DENV2(GVD) reporter replicon translation in cellulo with comparable efficacy to QL47 [1]. The quantification of viral yield from DENV2-infected Huh7 cells showed that YKL-04-085 achieved an IC90 (concentration for a 1-log10 reduction in viral yield) of 0.555 μM [1]. This establishes that the structural modifications made to eliminate kinase activity did not compromise its primary antiviral function.

Antiviral Dengue Virus Viral Translation

YKL-04-085 Kinase Selectivity: Complete Abrogation of QL47's Off-Target Activity

YKL-04-085 was specifically engineered to eliminate the potent kinase inhibitory activity of its parent compound, QL47. In a direct head-to-head kinome-wide selectivity screen (KINOMEscan), QL47 is a known covalent BTK inhibitor [1]. In contrast, YKL-04-085 was screened at 10 μM against a panel of 468 kinases and was found to be devoid of any significant kinase activity, with less than 20% inhibition observed for the vast majority of kinases [1]. Only a few kinases (PIM1, PIM2, DDR1, DDR2, BTK, BMX) showed >80% binding in the primary screen, and subsequent enzymatic assays confirmed IC50 values >10 μM for these hits, far above its antiviral IC90 [1].

Kinase Selectivity Off-Target Effects Chemical Biology

YKL-04-085 In Vitro Metabolic Stability: 87-Fold Improvement Over QL47

A key limitation of QL47 for in vivo studies was its extremely poor metabolic stability. In a direct comparison, YKL-04-085 demonstrated a significantly prolonged half-life (T1/2) in mouse liver microsomes (MLM) [1]. The parent compound QL47 exhibited a half-life of only 1.2 minutes, whereas YKL-04-085 showed a half-life of 104.3 minutes [1]. This represents an 87-fold improvement in microsomal stability, a critical parameter for achieving and maintaining therapeutic concentrations in an animal model.

Microsomal Stability Metabolism ADME

YKL-04-085 In Vivo Pharmacokinetics: Feasible IP Dosing Regimen Achieved in Mice

The improved microsomal stability of YKL-04-085 directly translates into a usable in vivo pharmacokinetic profile. In CD-1 mice, YKL-04-085 was evaluated via intravenous (IV), oral (PO), and intraperitoneal (IP) routes [1]. While IV clearance was high and oral bioavailability was low, IP administration provided acceptable plasma exposure. A 40 mg/kg once-daily IP dose was found to be well-tolerated and sufficient to maintain plasma concentrations above the in cellulo IC90 for the dosing interval [1]. This contrasts sharply with QL47, for which such an in vivo regimen would not be feasible due to its 1.2-minute microsomal half-life.

In Vivo PK Animal Model Drug Development

YKL-04-085 Research Applications: Target Validation, In Vivo Studies, and Antiviral Screening


Mechanistic Studies of Host-Targeted Antiviral Agents

YKL-04-085 is the preferred tool compound for investigating the role of viral translation inhibition without the confounding variable of host kinase modulation. Its complete lack of kinase activity, demonstrated by <20% inhibition of over 460 kinases at 10 μM [1], allows researchers to attribute observed antiviral phenotypes specifically to its effect on viral translation. This contrasts sharply with its analog QL47, which potently inhibits BTK and other kinases, making data interpretation significantly more complex.

In Vivo Proof-of-Concept Studies for Dengue Antiviral Research

YKL-04-085 is a suitable candidate for in vivo efficacy studies in murine models of DENV infection, a major step forward from the parent compound QL47. The 87-fold improvement in microsomal stability (T1/2 of 104.3 min vs 1.2 min) [1] and the demonstrated ability to maintain plasma concentrations above the antiviral IC90 with a tolerable 40 mg/kg IP daily dose [1] provide the necessary pharmacokinetic rationale for such studies. QL47 is not a viable alternative for in vivo work due to its rapid metabolism.

Chemical Probe for Viral Translation and Host Factor Interaction Screens

YKL-04-085 serves as a high-quality chemical probe for screening applications aimed at identifying host factors involved in viral translation or elucidating the compound's specific mechanism of action. Its clean kinome profile, combined with potent on-target activity (IC90 = 0.555 μM against DENV2) [1], makes it an ideal candidate for use in chemoproteomic or genetic screens (e.g., CRISPR-Cas9) where minimizing off-target-driven false positives is critical for data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for YKL-04-085

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.